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molecular formula C13H12F6O3 B8047611 Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate

Cat. No. B8047611
M. Wt: 330.22 g/mol
InChI Key: XKTOWUXTSFHYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416687

Procedure details

To a stirred solution containing 17.3 g (0.075 mole) of 3,5-ditrifluoromethylphenol, 5 g (0.075 mole) of 85% potassium hydroxide, 150 ml of dimethylformamide and 7 ml of water, 14.6 g (0.08 mole) of ethyl 2-bromopropionate was added in one portion. The stirred reaction mixture was heated at 80°-90° C. for 24 hours. After cooling to 25° C., 500 ml of water and 500 ml of ethyl ether were added and stirring was continued for 15 minutes. The separated ether layer was washed with water until neutral to litmus and dried over sodium sulfate. The ether was removed in vacuo at maximum temperature of 50°C. at 1-2 mm of Hg. The resulting product was obtained as an amber liquid, ND25 =1.4184 in 97% yield.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([OH:11])=[CH:3][C:2]=1[C:12]([F:15])([F:14])[F:13].[OH-].[K+].CN(C)C=O.Br[CH:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26]>C(OCC)C.O>[F:15][C:12]([F:13])([F:14])[C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:7]([F:9])([F:8])[F:10])[CH:1]=1)[O:11][CH:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
14.6 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80°-90° C. for 24 hours
Duration
24 h
WASH
Type
WASH
Details
The separated ether layer was washed with water until neutral to litmus and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo at maximum temperature of 50°C. at 1-2 mm of Hg
CUSTOM
Type
CUSTOM
Details
The resulting product was obtained as an amber liquid, ND25 =1.4184 in 97% yield

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC(C=1C=C(OC(C(=O)OCC)C)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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